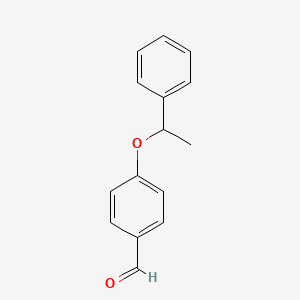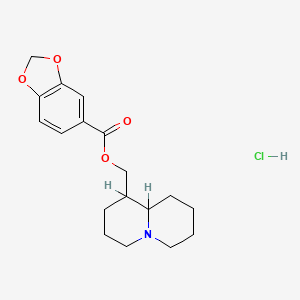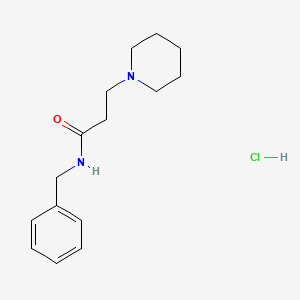
1,4-Dibenzyl-5-methylpiperazine-2,3-dione
概要
説明
1,4-Dibenzyl-5-methyl-2,3-piperazinedione is a heterocyclic compound with the molecular formula C18H18N2O2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two benzyl groups and a methyl group attached to a piperazine ring, which is further substituted with two carbonyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzyl-5-methylpiperazine-2,3-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation reaction .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . This reaction is known for its efficiency and versatility in synthesizing a wide range of piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
1,4-Dibenzyl-5-methyl-2,3-piperazinedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzyl and methyl groups, as well as the carbonyl functionalities.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl groups to alcohols.
Substitution: Substitution reactions can occur at the benzyl positions using electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, alcohols, and substituted piperazine derivatives. The specific products depend on the reaction conditions and the reagents used.
科学的研究の応用
1,4-Dibenzyl-5-methyl-2,3-piperazinedione has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
作用機序
The mechanism of action of 1,4-Dibenzyl-5-methylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, thereby modulating various biological processes. The presence of the benzyl and methyl groups, as well as the carbonyl functionalities, plays a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 1,4-Dibenzyl-2,5-piperazinedione
- 1,4-Dibenzyl-2,3,6-piperazinetrione
- 4-Benzoyl-1-benzyl-2-piperazinone
- 1,4-Dibenzoylpiperazine
Uniqueness
1,4-Dibenzyl-5-methyl-2,3-piperazinedione is unique due to the presence of the methyl group at the 5-position of the piperazine ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties. The methyl group can influence the compound’s reactivity, binding affinity, and overall stability .
特性
IUPAC Name |
1,4-dibenzyl-5-methylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-15-12-20(13-16-8-4-2-5-9-16)18(22)19(23)21(15)14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJBZFHFUYVAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B4158120.png)
![4-[2-(2-Butan-2-ylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4158122.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]indole-3-carbaldehyde](/img/structure/B4158138.png)
![4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4158141.png)
![4-[3-(2,5-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4158146.png)
![4-[3-(4-chloro-3,5-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4158154.png)
![3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4158157.png)
![4-[2-(4-tert-butylphenoxy)ethoxy]-3-chlorobenzaldehyde](/img/structure/B4158170.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-ethoxybenzoate;hydrochloride](/img/structure/B4158176.png)




